3-(2-Cyanobenzyl) Alogliptin
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Overview
Description
3-(2-Cyanobenzyl) Alogliptin is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus . This compound is characterized by the presence of a 2-cyanobenzyl group attached to the Alogliptin molecule, enhancing its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanobenzyl) Alogliptin involves several key steps:
Formation of 1-methyl barbituric acid: This is achieved through the reaction of methylurea with malonic acid.
Chlorination Reaction: 1-methyl barbituric acid is then chlorinated using phosphorus oxychloride to obtain 3-methyl-6-chlorouracil.
Final Step: The 3-methyl-6-chlorouracil is reacted with 2-cyanobenzyl bromide to produce the desired this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of safe reagents and efficient post-processing techniques to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanobenzyl) Alogliptin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
3-(2-Cyanobenzyl) Alogliptin has several scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus by inhibiting DPP-4.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(2-Cyanobenzyl) Alogliptin involves the inhibition of the DPP-4 enzyme. This enzyme normally degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and reduce glucagon release, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Vildagliptin: Similar to Alogliptin but with variations in its molecular structure and effects.
Uniqueness
3-(2-Cyanobenzyl) Alogliptin is unique due to its specific molecular modifications, which enhance its selectivity and potency as a DPP-4 inhibitor . These modifications also contribute to its improved pharmacokinetic profile and therapeutic efficacy .
Properties
CAS No. |
2749424-28-8 |
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Molecular Formula |
C26H26N6O2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C26H26N6O2/c1-30-25(33)13-24(32(26(30)34)17-22-10-5-3-8-20(22)15-28)31-12-6-11-23(18-31)29-16-21-9-4-2-7-19(21)14-27/h2-5,7-10,13,23,29H,6,11-12,16-18H2,1H3/t23-/m1/s1 |
InChI Key |
QFRGMTBAMFOHOH-HSZRJFAPSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NCC4=CC=CC=C4C#N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NCC4=CC=CC=C4C#N |
Origin of Product |
United States |
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